molecular formula C23H23NO5 B4041900 N-benzyl-2-(2-phenylphenoxy)ethanamine;oxalic acid

N-benzyl-2-(2-phenylphenoxy)ethanamine;oxalic acid

Cat. No.: B4041900
M. Wt: 393.4 g/mol
InChI Key: VTOZULOZPBZPFI-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-phenylphenoxy)ethanamine; oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzyl group, a biphenyl ether moiety, and an ethanamine backbone, combined with oxalic acid. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2-phenylphenoxy)ethanamine typically involves multiple steps, starting with the preparation of the biphenyl ether intermediate. This can be achieved through the Williamson ether synthesis, where a phenol reacts with a halobenzene in the presence of a base. The resulting biphenyl ether is then subjected to a nucleophilic substitution reaction with benzyl chloride and ethanamine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2-phenylphenoxy)ethanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the ethanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-benzyl-2-(2-phenylphenoxy)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-phenylphenoxy)ethanamine involves its interaction with specific molecular targets and pathways. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of treating neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-phenylethanamine: Shares a similar structure but lacks the biphenyl ether moiety.

    2-phenylethanamine: A simpler compound with a basic ethanamine structure.

    N-benzyl-2-(2-biphenylyloxy)ethanamine: Another related compound with slight variations in the substituents.

Uniqueness

N-benzyl-2-(2-phenylphenoxy)ethanamine stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

N-benzyl-2-(2-phenylphenoxy)ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO.C2H2O4/c1-3-9-18(10-4-1)17-22-15-16-23-21-14-8-7-13-20(21)19-11-5-2-6-12-19;3-1(4)2(5)6/h1-14,22H,15-17H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOZULOZPBZPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCOC2=CC=CC=C2C3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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